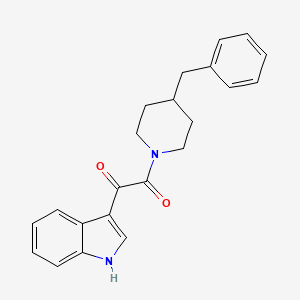

1-(4-Benzylpiperidin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione

Description

Properties

IUPAC Name |

1-(4-benzylpiperidin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O2/c25-21(19-15-23-20-9-5-4-8-18(19)20)22(26)24-12-10-17(11-13-24)14-16-6-2-1-3-7-16/h1-9,15,17,23H,10-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVZOYAGTQZSRIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)C(=O)C(=O)C3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Benzylpiperidin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione typically involves multi-step organic reactions. One common approach is:

Formation of the Piperidine Ring: Starting with a benzylamine derivative, the piperidine ring is formed through cyclization reactions.

Indole Synthesis: The indole moiety can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

Coupling Reaction: The final step involves coupling the piperidine and indole structures through a condensation reaction, often using reagents like acetic anhydride or similar catalysts.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve:

Batch Reactors: For precise control over reaction conditions.

Continuous Flow Reactors: For large-scale production, ensuring consistent quality and yield.

Purification Techniques: Such as recrystallization, chromatography, or distillation to obtain the pure compound.

Chemical Reactions Analysis

Alkylation and Acylation

-

Indole formation : The indole core is often synthesized via cyclization reactions. For example, the indole moiety may be derived from 6-hydroxy-1H-indole through methylation or other functional group transformations .

-

Piperidine coupling : The 4-benzylpiperidinyl group is introduced via alkylation or acylation. Reagents like 4-benzylpiperidine hydrochloride are commonly used, often under catalytic conditions (e.g., microwave irradiation) .

Diketone Core Formation

The ethane-1,2-dione (diketone) core is a critical structural feature. Synthesis methods include:

-

Ugi four-component reaction (U-4CR) : Used to construct cyclic diketones, followed by transformations to introduce substituents .

-

Acylation : Direct coupling of the piperidine and indole moieties via acylation, often using carbonyl reagents.

Key Chemical Reactions

The compound undergoes reactions characteristic of its functional groups, including nucleophilic attacks on the diketone and electrophilic substitutions on the indole ring.

Nucleophilic Addition

The diketone moiety is susceptible to nucleophilic attack. Example reactions:

-

Hydrolysis : Under basic conditions, the diketone may hydrolyze to form diacids or undergo ring-opening reactions.

-

Enamine formation : Reactions with amines (e.g., proline) can form enamine intermediates, enabling further transformations like cycloadditions .

Electrophilic Substitution

The indole ring undergoes electrophilic substitution at positions 3 or 5:

-

Acetylation : Introduction of acetyl groups via Friedel-Crafts acylation .

-

Alkylation : Coupling with alkylating agents (e.g., benzyl halides) .

Cycloaddition Reactions

The indole moiety may participate in [3+2] cycloadditions (e.g., azide-alkyne cycloaddition) to form triazoles, though this requires activation of the azide precursor .

Ugi Four-Component Reaction (U-4CR)

This method involves the reaction of an amine, ketone, isocyanide, and carboxylic acid to form a bis-amide. Subsequent transformations introduce the indole and piperidine moieties .

Demethylation with BBr₃

Methoxy groups on the indole ring are converted to hydroxyl groups using boron tribromide (BBr₃) in dichloromethane (DCM). This step is critical for functionalizing the indole moiety .

Structural and Functional Data

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research and development. Notably, its structural components suggest potential interactions with various biological targets.

Neuropharmacological Applications

The compound's structure is reminiscent of molecules studied for their effects on neurotransmitter systems. For example, compounds with similar piperidine and indole moieties have been investigated for their roles as NMDA receptor antagonists, which are crucial in neuroprotection and pain management . The potential for this compound to interact with neural pathways warrants further exploration in the context of neurodegenerative diseases.

Inhibition of Enzymatic Activity

The compound has potential as an acetylcholinesterase inhibitor. Acetylcholinesterase inhibitors are critical in treating conditions like Alzheimer's disease by preventing the breakdown of acetylcholine, thus enhancing cholinergic transmission . The design of hybrids incorporating piperidine structures has shown efficacy in inhibiting acetylcholinesterase, suggesting that 1-(4-benzylpiperidin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione could be similarly effective.

Synthesis and Derivatives

The synthesis of 1-(4-benzylpiperidin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione can be achieved through several methods involving the reaction of piperidine derivatives with indole-based compounds. The synthetic pathways often focus on optimizing yield and purity while exploring modifications to enhance biological activity.

Table: Synthetic Pathways for Piperidine Derivatives

| Reaction Type | Starting Materials | Conditions | Yield (%) |

|---|---|---|---|

| N-Alkylation | Benzyl chloride + Piperidine | Base (e.g., NaOH), solvent | 85 |

| Indole Coupling | Indole + Ethane dione derivative | Heat (reflux), catalyst | 75 |

| Cyclization | Piperidine derivative + Indole | Acidic conditions | 70 |

Case Studies

Several studies have explored the pharmacological profiles of compounds similar to 1-(4-benzylpiperidin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione:

- Neuroprotective Effects : A study demonstrated that certain piperidine derivatives could protect neurons from oxidative stress-induced damage, highlighting their potential in treating neurodegenerative diseases .

- Antimicrobial Efficacy : Another investigation into piperidine compounds revealed significant antimicrobial activity against various pathogens, suggesting that modifications to the benzylpiperidine structure could enhance efficacy against resistant strains .

- Enzyme Inhibition Studies : Research into related compounds as acetylcholinesterase inhibitors showed promising results with low IC50 values, indicating strong inhibition capabilities which could translate to therapeutic applications for cognitive disorders .

Mechanism of Action

The mechanism of action of 1-(4-Benzylpiperidin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione involves its interaction with specific molecular targets:

Molecular Targets: It may bind to neurotransmitter receptors or enzymes, modulating their activity.

Pathways Involved: The compound could influence signaling pathways related to neurotransmission, potentially affecting mood, cognition, or pain perception.

Comparison with Similar Compounds

Comparison with Structural Analogues

The ethane-1,2-dione scaffold is highly versatile, with modifications to the substituents significantly altering pharmacological properties. Below is a detailed comparison with key analogues:

Substituent Variations and Pharmacokinetics

*Estimated based on structural similarity.

Key Observations:

- Lipophilicity : The target compound’s benzylpiperidine group confers higher clogP (~3.5) compared to natural indole-diones (clogP 2.0–3.3) but lower than benzimidazole-containing analogues (clogP >4.0) .

- Solubility : Fluorophenyl (3e) and hydroxyindole (hyrtiosin B) substituents improve water solubility, whereas bulky benzyl/piperidine groups reduce it .

- Transporter Interactions : Unlike CID:23646206 (OCT2 substrate), the target compound’s benzylpiperidine may avoid transporter-mediated drug-drug interactions .

Biological Activity

1-(4-Benzylpiperidin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound integrates a piperidine ring with an indole moiety, suggesting interactions with various biological targets, which may lead to therapeutic applications.

Chemical Structure and Properties

The molecular formula of 1-(4-Benzylpiperidin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione is , with a molecular weight of approximately 374.5 g/mol. The structure features a piperidine ring linked to an indole structure via an ethane dione moiety, contributing to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C22H25N3O2 |

| Molecular Weight | 374.5 g/mol |

| Melting Point | Not specified |

| Solubility | Not specified |

The biological activity of this compound is likely mediated through its interaction with specific enzymes or receptors involved in cellular pathways. The presence of both the piperidine and indole structures enhances binding affinity and specificity towards these targets, potentially resulting in therapeutic effects such as:

- Anticancer Activity : Compounds similar to 1-(4-Benzylpiperidin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione have shown promise in inhibiting cancer cell proliferation.

- Neuroprotective Effects : The compound may exhibit neuroprotective properties by modulating neurotransmitter systems, particularly through interactions with acetylcholinesterase (AChE) and other related enzymes.

Anticancer Activity

Recent studies have explored the anticancer potential of indole-based compounds. For instance, derivatives of indole have been shown to inhibit tumor growth in various cancer models. A study demonstrated that compounds with similar structural features could induce apoptosis in cancer cells by activating intrinsic pathways .

Neuroprotective Properties

Research has indicated that compounds containing piperidine and indole structures can inhibit AChE activity, potentially enhancing cholinergic transmission. This effect is particularly relevant for neurodegenerative diseases like Alzheimer's. A retrospective study found that certain indole derivatives improved cognitive function in animal models by increasing acetylcholine availability .

Synthesis and Characterization

The synthesis of 1-(4-Benzylpiperidin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione typically involves multi-step organic reactions:

- Formation of the Piperidine Ring : Starting from a benzylamine derivative.

- Indole Synthesis : Using Fischer indole synthesis techniques.

- Coupling Reaction : Final condensation using reagents like acetic anhydride.

The characterization of this compound is performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which confirm its structural integrity and purity.

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling 1-(4-Benzylpiperidin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione in laboratory settings?

- Methodological Answer : Follow stringent safety measures, including:

- Eye exposure : Immediate flushing with water for 10–15 minutes, followed by consultation with an ophthalmologist .

- Skin contact : Wash with soap and water for ≥15 minutes; remove contaminated clothing and seek medical attention .

- Ingestion : Rinse mouth (if conscious) and contact a physician .

Q. What methodologies are recommended for initial structural characterization of this compound?

- Methodological Answer : Use a combination of:

- 1H/13C-NMR spectroscopy to confirm backbone structure (e.g., benzylpiperidine and indole moieties) and substituent positions .

- HPLC (254 nm detection) to assess purity, with retention times and peak areas (e.g., 11.351 min, 99% purity) as critical metrics .

- Elemental analysis to validate stoichiometric ratios of C, H, and N (e.g., deviations ≤0.5% between calculated and observed values) .

Q. How can reaction conditions be optimized to improve synthesis yield?

- Methodological Answer :

- Solvent selection : Polar aprotic solvents (e.g., CHCl3/MeOH) enhance reactivity for benzoylpiperidine derivatives, as seen in yields up to 78% .

- Temperature control : Moderate heating (40–60°C) avoids decomposition of thermally sensitive intermediates .

- Catalyst use : Thiamine hydrochloride has been effective in analogous condensations, reducing reaction times .

Advanced Research Questions

Q. How should discrepancies in elemental analysis data between calculated and observed values be addressed?

- Methodological Answer :

- Purification : Re-crystallize using gradient solvent systems (e.g., n-hexane/EtOAc) to remove impurities affecting C/H/N ratios .

- Analytical cross-validation : Pair elemental analysis with high-resolution mass spectrometry (HRMS) to resolve ambiguities (e.g., 72.04% C observed vs. 71.67% calculated) .

- Moisture control : Ensure anhydrous conditions during synthesis to prevent hydration artifacts .

Q. What strategies resolve contradictions in biological activity data across structurally similar derivatives?

- Methodological Answer :

- Structure-activity relationship (SAR) studies : Compare substituent effects (e.g., hydroxyl vs. methoxy groups) on target binding using docking simulations .

- Dose-response assays : Validate activity thresholds (e.g., IC50 values) across multiple cell lines to rule out assay-specific variability .

- Metabolic stability testing : Assess hepatic clearance rates to differentiate intrinsic activity from pharmacokinetic artifacts .

Q. How can environmental fate studies be designed to evaluate ecological risks of this compound?

- Methodological Answer :

- Partitioning studies : Measure logP values to predict bioavailability in soil/water systems .

- Degradation assays : Use HPLC-MS to track abiotic/biotic degradation products under simulated environmental conditions (pH 4.6–8.5) .

- Trophic transfer models : Incorporate bioaccumulation factors (BAFs) for aquatic organisms based on structural analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.